molecular formula C14H21N3O2S B1286223 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 667412-66-0

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1286223
CAS RN: 667412-66-0
M. Wt: 295.4 g/mol
InChI Key: REQQPQMLFQGGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Research

The compound 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a part of a broader category of chemicals that have garnered interest in scientific research due to their potential applications in various fields. Although no direct studies on this exact compound were found, research related to similar chemical structures provides insights into possible applications and relevance.

Synthesis and Asymmetric N-Heterocycle Synthesis

Research has highlighted the importance of chiral sulfinamides like tert-butanesulfinamide in the stereoselective synthesis of amines and derivatives. These compounds, through asymmetric synthesis, provide access to structurally diverse N-heterocycles, which are crucial in developing therapeutics and natural product synthesis. The advancements in this area suggest potential pathways for synthesizing and applying derivatives of the compound , underscoring their significance in creating bioactive molecules and therapeutics (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Functional Chemical Groups in CNS Drug Synthesis

The investigation into functional chemical groups capable of serving as lead molecules for CNS activity synthesis emphasizes the relevance of nitrogen (N), sulphur (S), and oxygen (O) heterocycles. This research indicates that compounds like this compound, which feature such heteroatoms, may hold potential in developing novel CNS acting drugs. The focus on heterocycles as structural motifs in drug discovery highlights the utility of these compounds in addressing CNS disorders (S. Saganuwan, 2017).

Benzothiazole Derivatives in Drug Development

The synthesis and transformations of benzothiazole derivatives are of significant interest due to their biological activities and industrial demand. The compound , being related to benzothiazole structures, could have implications in drug development and new material synthesis. This area of research underscores the versatility and potential of such compounds in pharmaceuticals and highlights the importance of exploring novel synthetic methodologies and applications (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Biochemical Analysis

Biochemical Properties

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often involves interactions with the active sites or allosteric sites of the target molecules, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of metabolic enzymes and alterations in cellular processes . Additionally, its stability in various experimental conditions is crucial for its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively and modulate their functions . The precise subcellular distribution can also influence the compound’s overall efficacy and specificity in biochemical assays .

properties

IUPAC Name

2-amino-6-tert-butyl-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-14(2,3)7-4-5-8-9(6-7)20-11(15)10(8)12(18)17-13(16)19/h7H,4-6,15H2,1-3H3,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQPQMLFQGGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.